molecular formula C14H11Cl2NOS B13956913 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol CAS No. 51043-57-3

2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol

Cat. No.: B13956913
CAS No.: 51043-57-3
M. Wt: 312.2 g/mol
InChI Key: KTBPCZUVVPFAEG-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol typically involves the chlorination of phenothiazine derivatives. One common method involves the reaction of 10H-phenothiazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the phenothiazine ring . The resulting intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their neuroleptic and antipsychotic effects, and this compound is investigated for similar therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to dopamine receptors, inhibiting their activity and exerting neuroleptic effects. The compound may also interact with other neurotransmitter receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

51043-57-3

Molecular Formula

C14H11Cl2NOS

Molecular Weight

312.2 g/mol

IUPAC Name

2-chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol

InChI

InChI=1S/C14H11Cl2NOS/c15-7-12(18)8-1-3-13-10(5-8)17-11-6-9(16)2-4-14(11)19-13/h1-6,12,17-18H,7H2

InChI Key

KTBPCZUVVPFAEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(CCl)O)NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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